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molecular formula C8H6BrN B1292480 3-Bromo-2-methylbenzonitrile CAS No. 52780-15-1

3-Bromo-2-methylbenzonitrile

Cat. No. B1292480
M. Wt: 196.04 g/mol
InChI Key: VJMRAGHVKBZNAF-UHFFFAOYSA-N
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Patent
US09394260B2

Procedure details

3-Bromo-2-methylbenzonitrile (810 mg, 4.13 mmol) was stirred in THF (5 mL) at 0° C. under argon, and methylmagnesium bromide (1.6 mL, 4.8 mmol) (3.0 M solution in Et2O). The reaction was stirred at 45-50° C. for 2 h. The reaction was cooled to 0° C. and 6 N HCl (5 mL) was added carefully. The reaction mixture was stirred at 40-50° C. for 2 h. After cooling, the mixture was extracted with Et2O (2×). The organic layers were washed with H2O, brine, dried over MgSO4, filtered and concentrated to give Intermediate 12A (600 mg, 2.82 mmol, 68.2% yield) as yellowish oil. LCMS=1.27 min [M+1]=211.9, 213.9 (Method B).
Quantity
810 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
68.2%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](C)=C(C=[CH:8][CH:9]=1)C#N.[CH3:11][Mg]Br.Cl.[CH2:15]1[CH2:19][O:18][CH2:17][CH2:16]1>>[Br:1][C:2]1[C:9]([CH3:8])=[C:16]([C:17](=[O:18])[CH3:11])[CH:15]=[CH:19][CH:3]=1

Inputs

Step One
Name
Quantity
810 mg
Type
reactant
Smiles
BrC=1C(=C(C#N)C=CC1)C
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 45-50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 40-50° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O (2×)
WASH
Type
WASH
Details
The organic layers were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.82 mmol
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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